6-Amino-2-thiouracil-13C2

Description

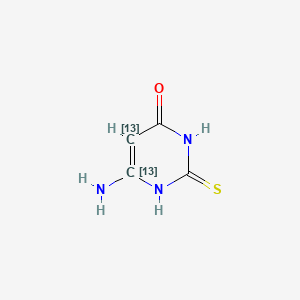

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYRKDBDBILSD-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](NC(=S)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Methodologies for 6 Amino 2 Thiouracil 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopic Research for Structural Investigations of 6-Amino-2-thiouracil-13C2

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. The incorporation of ¹³C isotopes significantly enhances the utility of NMR methods for studying complex biological systems.

Applications of ¹³C NMR Spectroscopy in Isotopic Tracing and Structural Elucidation

The presence of ¹³C labels in 6-Amino-2-thiouracil-¹³C₂ serves as a unique probe for tracing its metabolic fate within biological systems. nih.govosti.govnih.gov When introduced into a cellular environment, the labeled carbon atoms can be tracked as the molecule is metabolized, providing insights into metabolic pathways. nih.govnih.gov For instance, studies have utilized ¹³C-labeled substrates to follow their incorporation into downstream metabolites like amino acids and nucleic acids. nih.govosti.govrsc.org This approach, known as stable isotope probing, is instrumental in understanding cellular metabolism and the dynamics of biochemical reactions. nih.gov

Structurally, ¹³C NMR offers a direct window into the carbon skeleton of 6-Amino-2-thiouracil-¹³C₂. The chemical shifts of the ¹³C-labeled carbons provide information about their local electronic environment, which is influenced by the surrounding atoms and functional groups. ipb.pt The large chemical shift dispersion in ¹³C NMR is particularly advantageous for resolving individual carbon signals, even in complex molecules. acs.org One-dimensional ¹³C NMR spectra can be used to identify the specific carbon atoms that have been labeled. hmdb.ca For example, a chemo-enzymatic synthesis of [2-¹³C, 7-¹⁵N]-ATP utilized [¹³C]-thiourea to form [2-¹³C]-6-amino-2-thiouracil as an intermediate, with ¹H and ¹³C NMR used to confirm the structure. nsf.gov

| Carbon Position | Unlabeled 2-Thiouracil (B1096) (ppm) | Unlabeled 6-propyl-2-thiouracil (ppm) |

| C2 | 175.0 | 176.2 |

| C4 | 162.5 | 163.1 |

| C5 | 102.3 | 108.5 |

| C6 | 145.1 | 155.8 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shift ranges for similar compounds. Actual values for 6-Amino-2-thiouracil-¹³C₂ would require experimental determination. |

Heteronuclear NMR Techniques for Analyzing Labeled Nucleobase Analogs

Heteronuclear NMR experiments, which probe the coupling between different types of nuclei (e.g., ¹H and ¹³C), are invaluable for the structural analysis of labeled nucleobase analogs like 6-Amino-2-thiouracil-¹³C₂. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allow for the correlation of proton and carbon signals, providing definitive assignments of the NMR spectra. encyclopedia.pubmdpi.com

The ability to generate significant quantities of isotopically labeled RNAs has enabled the application of multi-dimensional heteronuclear NMR experiments, which greatly simplify resonance assignment and solution structure determination. nih.gov These methods are crucial for studying the structure and dynamics of RNA molecules that may incorporate labeled analogs. msu.edumdpi.com For instance, ¹H-¹⁵N correlation spectra can be used to monitor complex binding events in molecules labeled with both ¹⁵N and ¹³C. researchgate.net

Advanced NMR Pulse Sequences for High Molecular Weight Systems Incorporating Labeled Components

The study of high molecular weight systems, such as proteins or nucleic acids that have incorporated a labeled component like 6-Amino-2-thiouracil-¹³C₂, presents challenges due to fast transverse relaxation, which can lead to broad and poorly resolved NMR signals. acs.org To overcome these limitations, advanced NMR pulse sequences have been developed. nih.govhelsinki.fi

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and gated spin-echo sequences can be used to edit ¹³C NMR spectra, separating signals from CH, CH₂, and CH₃ groups and thereby increasing the information obtained. nih.gov For larger biomolecules, multidimensional ¹³C-detected NMR experiments have been designed that utilize coherence transfer pathways mediated by one-bond and two-bond scalar couplings between backbone heteronuclear spins. acs.org Furthermore, methods like relaxation-optimized heteronuclear experiments have been developed to extend the size limit of molecules that can be studied by NMR, which is particularly important for large RNAs. acs.org The development of ¹³C-direct detected NMR experiments also offers advantages for larger molecules by potentially reducing the number of coherence transfer steps and leading to shorter pulse sequences. nih.gov

Mass Spectrometric (MS) Methodologies for Characterization and Quantitative Research

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It plays a critical role in confirming the identity and purity of isotopically labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of 6-Amino-2-thiouracil-¹³C₂. researchgate.netalmacgroup.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can resolve the mass difference between the unlabeled compound and its ¹³C-labeled isotopologues with high accuracy. researchgate.netnih.gov This allows for the precise quantification of the extent of isotopic enrichment. almacgroup.com

The process involves analyzing the sample using a technique like liquid chromatography coupled with mass spectrometry (LC-MS). almacgroup.com By extracting the ion chromatograms for each isotopologue, the relative abundance of the ¹³C₂-labeled species can be determined. almacgroup.com This is crucial for ensuring the quality of the labeled compound for subsequent experiments. The use of uniformly ¹³C-enriched compounds in conjunction with LC-HRMS/MS can aid in the automated evaluation of tandem mass spectra for structure elucidation. acs.org

| Isotopologue | Molecular Formula | Exact Mass (Da) |

| Unlabeled | C₄H₅N₃OS | 143.0153 |

| ¹³C₂-labeled | C₂¹³C₂H₅N₃OS | 145.0220 |

| Note: This table shows the calculated exact masses for the unlabeled and fully ¹³C₂-labeled versions of 6-Amino-2-thiouracil. |

Fragmentation Pattern Analysis in Labeled Thiouracils

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. chemguide.co.ukuni-saarland.de For 6-Amino-2-thiouracil-¹³C₂, the presence of the ¹³C labels will result in a predictable shift in the mass-to-charge ratio of the fragment ions that contain the labeled carbon atoms.

By comparing the mass spectra of the unlabeled and labeled compounds, researchers can identify which fragments retain the ¹³C atoms. researchgate.net This information is invaluable for elucidating the fragmentation pathways of the molecule. researchgate.netyoutube.com For example, if a fragment ion shows a mass shift of +2 Da compared to the unlabeled compound, it indicates that both ¹³C atoms are present in that fragment. This type of analysis, often aided by high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), provides a powerful tool for confirming the structure of the labeled compound and understanding its gas-phase chemistry. acs.org

Quantitative Mass Spectrometry for Research Applications

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules like 6-Amino-2-thiouracil provides a powerful tool for quantitative analysis in mass spectrometry (MS). The resulting isotopically labeled compound, 6-Amino-2-thiouracil-¹³C₂, serves as an ideal internal standard for isotope dilution mass spectrometry, a gold-standard method for quantification. nih.gov This technique is predicated on the addition of a known quantity of the labeled standard to a sample. Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same extraction efficiencies, ionization responses, and fragmentation patterns during LC-MS/MS analysis. unil.chscispace.com

The key difference lies in their mass-to-charge ratio (m/z). 6-Amino-2-thiouracil-¹³C₂ is heavier than its unlabeled counterpart by two Daltons (Da) due to the two ¹³C atoms. pharmaffiliates.com A mass spectrometer can easily distinguish between the two forms. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the known amount of internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved. nih.govunil.ch This approach effectively corrects for sample loss during preparation and variations in instrument response, which are significant challenges in complex biological matrices. nih.gov

The use of ¹³C-labeled internal standards is a cornerstone of modern metabolomics and pharmacokinetic studies, allowing for reliable quantification of metabolites and drugs in biological fluids. frontiersin.org The characteristic isotopic pattern created by the labeled compound also aids in discriminating true biological signals from background noise and artifacts, enhancing the confidence in compound identification. frontiersin.org

Table 1: Role of 6-Amino-2-thiouracil-¹³C₂ in Quantitative Mass Spectrometry

| Feature | Unlabeled 6-Amino-2-thiouracil (Analyte) | 6-Amino-2-thiouracil-¹³C₂ (Internal Standard) | Rationale for Quantification |

| Molecular Weight | 143.16 g/mol spectrabase.com | 145.15 g/mol pharmaffiliates.com | The mass difference allows for distinct detection by the mass spectrometer. |

| Chemical Behavior | Identical | Identical | Ensures co-elution in chromatography and identical behavior during sample preparation and ionization. |

| Concentration | Unknown (to be measured) | Known (spiked into the sample) | A known concentration of the standard is required to establish a reference for the analyte. |

| MS Signal Ratio | Intensity measured | Intensity measured | The ratio of the analyte's signal intensity to the standard's signal intensity is used to calculate the analyte's concentration. |

Vibrational Spectroscopic Approaches for Structural Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure, bonding, and functional groups of a molecule. These methods measure the vibrational energies of specific bonds within a molecule, which are sensitive to atomic mass and bond strength.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For 6-Amino-2-thiouracil, the FTIR spectrum is characterized by vibrations of its pyrimidine (B1678525) ring and its functional groups (amino, thioamide).

Key vibrational modes include N-H stretching of the amino group and ring nitrogens, C=O stretching, C=S stretching, and various C-N and C-C ring vibrations. researchgate.net The substitution of two ¹²C atoms with ¹³C atoms in 6-Amino-2-thiouracil-¹³C₂ will induce noticeable shifts in the vibrational frequencies of modes involving these carbon atoms. According to the principles of vibrational spectroscopy, an increase in atomic mass leads to a decrease in the vibrational frequency (a redshift). Therefore, stretching and bending modes involving the C2 and the other labeled carbon atom in the ring are expected to shift to lower wavenumbers compared to the unlabeled compound. This isotopic shift provides a definitive way to assign specific vibrational modes. For instance, the C=S stretching vibration, intrinsically linked to the C2 position, would be a key indicator of successful isotopic labeling. researchgate.net

Table 2: Predicted FTIR Vibrational Frequencies for 6-Amino-2-thiouracil and Expected Shifts for the ¹³C₂ Isotopologue

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Unlabeled) | Expected Shift for ¹³C₂ Labeled Compound |

| N-H Stretch (Amine & Ring) | 3400 - 3100 | Negligible |

| C=O Stretch | 1700 - 1650 | Minor to moderate shift if adjacent to a labeled carbon |

| C=C / C=N Ring Stretch | 1650 - 1550 | Shift to lower wavenumber |

| N-H Bend | 1600 - 1500 | Negligible |

| C-N Stretch (Ring) | 1400 - 1200 | Shift to lower wavenumber |

| C=S Stretch | 1250 - 1020 | Significant shift to lower wavenumber |

Note: The data for the unlabeled compound are inferred from studies on the closely related molecule 2-thiouracil. researchgate.net The predicted shifts are based on fundamental principles of vibrational spectroscopy.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it excellent for studying the carbon backbone of cyclic molecules. scispace.comspectroscopyonline.com

In the context of 6-Amino-2-thiouracil-¹³C₂, Raman spectroscopy can provide valuable structural information. The spectrum of the unlabeled compound would be expected to show strong bands corresponding to the pyrimidine ring breathing mode, a collective, symmetric vibration of the entire ring. researchgate.net Other prominent bands would include those for C=S and C=C stretching. researchgate.net

Upon ¹³C₂ labeling, the frequencies of vibrations involving the labeled carbons will decrease. The ring breathing mode, being a collective vibration of the carbon and nitrogen atoms of the ring, would show a distinct shift to a lower frequency, confirming the incorporation of the heavier isotopes into the ring structure. Comparing the Raman spectra of the labeled and unlabeled compounds allows for unambiguous assignment of these skeletal vibrations, aiding in a complete structural characterization. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies on Electronic Transitions and Conformational Dynamics

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org For molecules with multiple bonds and heteroatoms like 6-Amino-2-thiouracil, the most important transitions are typically n→π* and π→π*. uzh.ch

π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-intensity absorptions. uzh.ch In 6-Amino-2-thiouracil, these transitions are associated with the conjugated π-system of the pyrimidine ring.

n→π transitions:* These transitions involve promoting an electron from a non-bonding orbital (lone pair), such as those on the oxygen, sulfur, or nitrogen atoms, to a π* anti-bonding orbital. These are generally weaker in intensity than π→π* transitions. units.it

The UV-Vis spectrum of 6-Amino-2-thiouracil is expected to show characteristic absorption bands corresponding to these electronic transitions. researchgate.net The exact position (λmax) and intensity of these bands can be influenced by factors such as solvent polarity and pH, which can alter the electronic environment and favor different tautomeric forms or conformations of the molecule. units.it

Table 3: Typical Electronic Transitions for Thiouracil Derivatives in UV-Vis Spectroscopy

| Wavelength (λmax) Range | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| 260 - 290 nm | High | π→π | Conjugated pyrimidine ring system |

| >300 nm | Low to Medium | n→π | C=S (thioamide group) |

Note: Data are generalized based on the electronic spectra of thiouracils and related heterocyclic compounds. units.itresearchgate.net The precise λmax and ε values are dependent on solvent and pH.

Theoretical and Computational Investigations of 6 Amino 2 Thiouracil 13c2 and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing accurate descriptions of molecular geometries and energies. For 6-Amino-2-thiouracil (B86922) and its parent compound 2-thiouracil (B1096), DFT calculations have been instrumental in understanding their structural characteristics and stability. gla.ac.ukdoi.org

Studies on related thiouracil derivatives using DFT at levels like B3LYP/6-311++G(d,p) have successfully determined optimized geometries, vibrational frequencies, and electronic properties. rsc.org Such calculations confirm that the pyrimidine (B1678525) ring tends to be nearly planar. doi.org In a comprehensive study of 2-thiouracil polymorphs, periodic DFT calculations were used to compare the relative energies and stability of different crystal forms, revealing how intermolecular interactions influence the solid-state landscape. nih.gov These computational approaches provide a foundational understanding of the molecule's intrinsic properties before considering more complex interactions.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations offer quantitative insights into the reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

For thiouracil derivatives, the HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and inhibition efficiency. A study on 6-Methyl-2-thiouracil calculated a HOMO-LUMO gap of 4.21 eV, indicating a high potential for charge transfer and reactivity, which correlates with its effectiveness as a corrosion inhibitor. doi.org Natural Bond Orbital (NBO) analysis further elucidates the molecule's stability, revealing hyperconjugative interactions and charge delocalization from lone pairs on oxygen, nitrogen, and sulfur atoms to antibonding orbitals. doi.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 6-amino-2-thiouracil and related compounds, MEP plots show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, identifying them as likely sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) is typically located around the amino and N-H protons, marking them as sites for nucleophilic attack and hydrogen bond donation. rsc.orgresearchgate.net

| Descriptor | Description | Typical Application for Thiouracils |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. doi.org |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| NBO Charges | Calculated atomic charges based on Natural Bond Orbital analysis. | Quantifies charge distribution and charge transfer in interactions. doi.orgresearchgate.net |

| MEP | Molecular Electrostatic Potential; visualizes charge distribution on the molecular surface. | Identifies reactive sites for non-covalent interactions and chemical reactions. rsc.orgresearchgate.net |

Conformational Analysis and Tautomeric Equilibria in Solution and Gas Phase

Thiouracils can exist in several tautomeric forms, primarily involving keto-enol and thione-thiol transformations. The relative stability of these tautomers is crucial for their biological function and chemical reactivity, and it can be strongly influenced by the surrounding environment (gas phase vs. solvent).

DFT calculations are the primary tool for evaluating the energies of different tautomers. researchgate.net For 6-Methyl-2-thiouracil, computational studies have shown that the keto-thione form is the most stable tautomer in the gas phase. doi.org Similarly, investigations on the parent 2-thiouracil confirm that the diketo-thione form is predominant. conicet.gov.ar A computational study on 6-amino-2-mercapto-3H-pyrimidin-4-one, a tautomer of 6-amino-2-thiouracil, explored the tautomerization pathways and found that the transfer of a proton from the amino group to the sulfur atom has a relatively low activation energy. researchgate.net

The presence of a solvent can significantly alter the tautomeric equilibrium. rsc.org Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), show that polar solvents can stabilize tautomers with larger dipole moments. For instance, studies on related heterocyclic systems demonstrate that polar protic solvents like water can shift the equilibrium towards hydroxy or amino forms compared to the gas phase. researchgate.netdergipark.org.tr

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, solvation processes, and interactions with other molecules like proteins or nucleic acids.

MD simulations are particularly useful for understanding solvation effects. Studies on the solvation of nucleobases in various solvents, including water and ionic liquids, have calculated key thermodynamic properties like solvation free energy. acs.org For 6-amino-2-thiouracil, understanding how it is solvated by water is key to predicting its behavior in biological media. MD simulations can reveal the specific arrangement of water molecules around the solute, quantifying the number and lifetime of hydrogen bonds to the amino group, carbonyl oxygen, and thiocarbonyl sulfur. One study on a related compound, 6-amino-2-mercapto-3H-pyrimidin-4-one, computationally investigated its behavior and stability in different polar and non-polar solvents. researchgate.net

Although specific MD simulations focusing solely on 6-Amino-2-thiouracil-13C2 are not prevalent in the literature, the methodology has been applied to similar systems. For example, MD simulations have been used to study the adsorption and transport of amino acids at interfaces, which is relevant for understanding chromatographic separation and interactions at biological membranes. rsc.org

Advanced Computational Models for Intermolecular Interactions

The function of this compound in a condensed phase or biological context is governed by its intermolecular interactions, primarily hydrogen bonding and stacking interactions. Advanced computational models, often combined with high-resolution experimental data from X-ray crystallography, provide a detailed and quantitative understanding of these forces.

The crystal structure of 6-amino-2-thiouracil monohydrate shows that the molecules participate in extensive hydrogen bonding networks and form stacks, which are common features for nucleobases. iucr.org

Hydrogen Bonding Networks and Their Energetics

6-Amino-2-thiouracil has multiple sites for both donating (N1-H, N3-H, and the amino group) and accepting (C4=O and C2=S) hydrogen bonds. nih.gov The competition and interplay between these sites determine the structure of molecular assemblies.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are used to characterize and quantify these bonds. nih.goviucr.org For the parent 2-thiouracil, QTAIM analysis of its polymorphs estimated the interaction energies for N-H···O and N-H···S hydrogen bonds to be in the range of 4.9 to 10.2 kJ/mol. nih.goviucr.org DFT studies on hydrogen-bonded dimers of 2-thiouracil have systematically explored twelve different possible dimer configurations, analyzing the energetics of both O···H and S···H interactions. biointerfaceresearch.com In crystal structures of 6-amino-2-thiouracil solvated with molecules like dimethylformamide, N-H···O bonds are preferentially formed with the solvent, while N-H···S bonds are notably absent in these specific pseudopolymorphs. researchgate.net In the monohydrate crystal structure, however, a weak O-H···S bond with the water molecule is observed, highlighting the context-dependent nature of these interactions. iucr.org

| Hydrogen Bond Type | Donor | Acceptor | Estimated Energy (kJ/mol) | Reference |

| N-H···O | N1-H / N3-H | C4=O | 4.9 - 10.2 | nih.goviucr.org |

| N-H···S | N1-H / N3-H | C2=S | 5.4 - 10.2 | nih.goviucr.org |

| O-H···S | Water | C2=S | Weak interaction observed | iucr.org |

Stacking Interactions in Molecular Assemblies

In addition to hydrogen bonding, π-π stacking interactions are a defining feature of aromatic and heteroaromatic systems like 6-Amino-2-thiouracil. These interactions, which arise from the overlap of π-orbitals between adjacent rings, are critical for the stability of DNA, RNA, and protein structures.

The crystal structure of 6-amino-2-thiouracil monohydrate reveals that the molecules form infinite columns stabilized by stacking, with an interplanar distance of approximately 3.3 Å. iucr.org Computational analysis of 2-thiouracil polymorphs using NCI plots and QTAIM has quantified the energy of these weak stacking interactions to be between 3.1 and 5.5 kJ/mol. nih.goviucr.org Studies on related systems, such as 6-propyl-2-thiouracil, have also identified and analyzed various π-type interactions, including canonical π-stacking and other forms like lone-pair···π interactions. mdpi.com These computational models are essential for understanding how 6-Amino-2-thiouracil might intercalate into DNA or bind to protein active sites. acs.org

Applications of 6 Amino 2 Thiouracil 13c2 in Mechanistic Biochemical Research

Utilization as a Stable Isotope Tracer in Metabolic Pathway Elucidation

Stable isotope tracing is a powerful methodology for dissecting metabolic pathways. The introduction of isotopically labeled molecules allows researchers to track the flow of atoms through a series of biochemical reactions, providing insights into pathway activity and flux. In principle, 6-Amino-2-thiouracil-13C2 could serve as a tracer to investigate the metabolic fate of thiouracil and related pyrimidine (B1678525) analogs. However, specific studies detailing its use for this purpose are not readily found in the scientific literature.

Isotopic Flux Analysis in In Vitro Systems

Isotopic flux analysis is a quantitative method that uses stable isotopes to measure the rates of metabolic reactions. While numerous studies utilize 13C-labeled glucose, glutamine, and other central carbon metabolites for flux analysis, there is no available research that specifically employs this compound to measure metabolic fluxes in in vitro systems.

Investigation of Biosynthetic Routes via Isotope Tracing

Isotope tracing is also instrumental in uncovering the biosynthetic origins of complex molecules. Labeled precursors are introduced into a biological system, and the resulting products are analyzed to determine the incorporation of the isotopic label. There are no documented studies that have used this compound to investigate biosynthetic routes.

Probing Molecular Mechanisms of Enzyme-Substrate Interactions

Isotopically labeled substrates are invaluable tools for studying the mechanisms of enzyme action. They can be used to elucidate reaction kinetics, identify reaction intermediates, and probe the geometry of enzyme active sites. While the unlabeled compound, 6-Amino-2-thiouracil (B86922), and its derivatives are known to interact with various enzymes, there is a lack of specific research employing the 13C2-labeled variant for detailed mechanistic studies.

Enzyme Kinetic Studies with Labeled Substrates

The use of isotopically labeled substrates can aid in determining kinetic isotope effects, which provide information about the rate-limiting steps of an enzymatic reaction. There are no published enzyme kinetic studies that report the use of this compound.

Role in Chemical Biology for Understanding Molecular Recognition and Binding Events

Chemical biology often employs labeled molecules to study the interactions between small molecules and their biological targets, such as proteins and nucleic acids. These studies are fundamental to understanding molecular recognition and binding events. Although derivatives of 6-Amino-2-thiouracil have been explored for their biological activities, there is no specific information available on the use of this compound in chemical biology to probe molecular recognition and binding events.

Ligand-Biomolecule Binding Studies via Isotopic Labeling

Isotopic labeling with ¹³C is a cornerstone of modern biochemical research for elucidating the interactions between small molecules (ligands) and large biomolecules like proteins and nucleic acids. metwarebio.com When a ligand, such as a derivative of this compound, binds to a target biomolecule, the ¹³C label acts as a spectroscopic beacon. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can selectively detect the signals from the labeled ligand, allowing for precise characterization of the binding event without interference from the thousands of other atoms in the biomolecule. nih.gov

In NMR studies, the chemical environment of the ¹³C nuclei within the ligand changes upon binding to a biomolecule. This change is reflected in the NMR spectrum, providing information about the binding interface, the affinity of the interaction, and the specific atoms involved in the binding. nih.gov For example, by monitoring the chemical shift perturbations of the ¹³C signals, researchers can map the contact points between the ligand and its binding pocket on the protein or nucleic acid.

Table 1: Spectroscopic Methods in Ligand-Biomolecule Binding Studies

| Technique | Principle | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic environment of ¹³C nuclei upon binding. | Binding site mapping, affinity constants, kinetics of binding. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio to distinguish between bound and unbound labeled ligands. | Stoichiometry of binding, identification of binding partners. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | ¹³C labeling shifts vibrational frequencies (e.g., amide I band), allowing the signal of the ligand to be resolved from the biomolecule. canada.ca | Conformational changes in the ligand upon binding. canada.ca |

These methods provide detailed insights that are critical for understanding biological processes at a molecular level and for the rational design of new therapeutic agents.

Conformational Dynamics of Biomolecules Upon Interaction with Labeled Analogs

The binding of a ligand can induce significant changes in the structure and flexibility of a biomolecule, which are often essential for its function. aps.org Studying these conformational dynamics is possible by using ¹³C-labeled analogs derived from this compound. When the labeled ligand binds, the resulting structural perturbations in the unlabeled biomolecule can be observed.

A powerful strategy involves isotope-editing experiments. For instance, in FTIR spectroscopy, labeling a protein with ¹³C causes a significant shift in its amide I band, which is sensitive to protein conformation. canada.ca By using a ¹³C-labeled ligand with an unlabeled protein, it is possible to separately observe the conformational state of both the ligand and the protein within the complex. canada.ca This approach has been used to show that target peptides change from an irregular structure to an α-helical conformation upon binding to proteins like calmodulin. canada.ca

Similarly, advanced NMR techniques can probe changes in biomolecular dynamics across a wide range of timescales, from nanoseconds to hours. nih.gov The introduction of stable isotopes like ¹³C is a crucial prerequisite for many of these experiments, which can reveal how ligand binding alters the flexibility of different regions of a protein or nucleic acid, thereby regulating its biological activity. nih.gov

Table 2: Research Findings on Conformational Dynamics Using ¹³C Labeling

| Biomolecular System | Finding | Technique Used | Citation |

|---|---|---|---|

| Calmodulin-Peptide Complex | Target peptides adopted an α-helical structure upon binding to calmodulin. | FTIR Spectroscopy | canada.ca |

| DNA/RNA Hybrid Duplex | An exchange process in the lower stem of a hairpin structure was observed and found to be modulated by protein binding. | NMR Spectroscopy | nih.gov |

Development of Isotope-Labeled Probes for Advanced Research Tools

The utility of this compound extends to its role as a precursor in the creation of sophisticated, isotope-labeled probes. These probes are custom-designed molecules that enable highly specific and sensitive investigations into biological systems.

Design and Synthesis of Labeled Probes

The design of an effective labeled probe begins with the parent molecule, 6-Amino-2-thiouracil, which serves as a versatile scaffold. nih.govresearchgate.net Its chemical structure allows for modifications to create derivatives with specific biological activities, such as enzyme inhibition or affinity for a particular receptor. nih.govmdpi.com The synthesis of the isotopically labeled version incorporates ¹³C atoms at specific positions.

A common synthetic route for labeling the C2 position involves the cyclization of ethyl cyanoacetate (B8463686) with ¹³C-labeled thiourea (B124793). nih.gov This method produces [2-¹³C]-6-amino-2-thiouracil. nih.gov For a doubly labeled (¹³C2) compound, precursors containing multiple ¹³C atoms would be required, such as appropriately labeled cyanoacetic acid derivatives or by utilizing universal ¹³C2 building blocks like labeled acetylene (B1199291) derived from calcium carbide (Ca¹³C2). researchgate.net

Once the labeled this compound core is synthesized, it can be further elaborated into more complex probes. For example, it can serve as a precursor for the synthesis of ¹³C-labeled purines like adenine (B156593) and guanine, which can then be incorporated into DNA or RNA strands for detailed NMR studies of nucleic acid structure and dynamics. nih.govnih.gov

Table 3: Key Precursors in the Synthesis of ¹³C-Labeled Probes

| Labeled Precursor | Resulting Labeled Moiety | Synthetic Utility | Citation |

|---|---|---|---|

| ¹³C-Thiourea | [2-¹³C]-6-amino-2-thiouracil | Precursor for labeled pyrimidines and purines. | nih.gov |

| Ca¹³C₂ (generates ¹³C-acetylene) | Universal ¹³C₂ building block | Versatile starting material for a wide range of ¹³C₂-labeled organic molecules. | researchgate.net |

| 3-¹³C-Pyruvate | ¹³C-labeled methyl groups in alanine, leucine, and valine | Incorporation into proteins for NMR studies. | nih.gov |

Methodological Advances in Probe-Based Research

The development of advanced analytical methods has gone hand-in-hand with the synthesis of isotope-labeled probes. Stable isotope labeling combined with mass spectrometry (MS) has become a powerful strategy to assess protein turnover and localization. nih.gov New methods based on heavy isotope labeling and MS have been developed to elucidate complex biochemical pathways, such as the polymerization of the bacterial cell wall. elifesciences.org

In NMR spectroscopy, the use of ¹³C-labeled probes is essential for studying large and complex biological systems. rsc.org Isotope labeling allows for the application of sophisticated pulse sequences that can simplify complex spectra and extract detailed information about molecular structure and dynamics. nih.gov Recent methodological advances have focused on increasing the sensitivity and resolution of these techniques, enabling the study of previously intractable biological questions. nih.govresearchgate.net The combination of site-specific ¹³C labeling with advanced NMR experiments allows researchers to study everything from the kinetics of enzyme reactions to the subtle conformational changes that define the function of large biomolecular machines. nih.gov

Analytical Methodologies for Detecting and Quantifying 6 Amino 2 Thiouracil 13c2 in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development for Research Studies

LC-MS and, particularly, tandem mass spectrometry (LC-MS/MS) have become the gold standard for the analysis of polar compounds like 6-Amino-2-thiouracil (B86922) and its isotopic analogs from intricate matrices. unil.ch The high selectivity and sensitivity of this technique allow for reliable quantification at trace levels.

Optimization of Chromatographic Separation for Isotopic Analogs

The primary goal of chromatographic separation in this context is to resolve the analyte, 6-Amino-2-thiouracil, from its isotopically labeled internal standard, 6-Amino-2-thiouracil-13C2, and from other matrix components that could interfere with ionization.

Given the polar nature of 6-Amino-2-thiouracil, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique. algimed.com HILIC stationary phases, such as those with amide or silica-based chemistries, retain polar compounds using a high organic content mobile phase, allowing for their separation and subsequent elution with an increasing aqueous gradient. unil.ch This approach often provides better retention and peak shape for polar analytes compared to traditional reversed-phase chromatography. algimed.com

For reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, derivatization of the polar 6-Amino-2-thiouracil may be necessary to enhance retention. youtube.com However, the use of modern polar-embedded or polar-endcapped C18 columns can also achieve adequate retention for such compounds without derivatization. nih.gov

A critical aspect of method development is ensuring the co-elution of the analyte and its isotopically labeled internal standard. 13C-labeled standards, such as this compound, are ideal for this purpose as their physicochemical properties are nearly identical to the unlabeled analyte, leading to minimal chromatographic separation between the two. nih.gov This co-elution is crucial for accurate quantification as it ensures that any matrix effects or variations in instrument response affect both the analyte and the internal standard equally. researchgate.net

Table 1: Illustrative LC Parameters for the Analysis of 6-Amino-2-thiouracil

| Parameter | HILIC Method | Reversed-Phase Method |

| Column | Amide-based, 2.1 x 100 mm, 1.7 µm | C18 with polar-embedded group, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 min | 2% B to 40% B over 3 min |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Column Temperature | 40 °C | 35 °C |

| Injection Volume | 5 µL | 5 µL |

This table presents typical starting conditions for method development and may require further optimization.

Tandem Mass Spectrometry for High Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is indispensable for the definitive identification and quantification of this compound. The technique involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation, and the detection of one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same precursor ion, the same product ion, and the same chromatographic retention time. sciex.com

For 6-Amino-2-thiouracil, with a molecular weight of approximately 143.16 g/mol , the protonated molecule [M+H]+ would be selected as the precursor ion in positive ionization mode. The 13C2-labeled analog would have a precursor ion of [M+2+H]+. The fragmentation of these precursor ions in the collision cell of the mass spectrometer will yield characteristic product ions. Based on the structure of 6-aminouracil, likely fragmentation pathways include the loss of the amino group, cleavage of the pyrimidine (B1678525) ring, and loss of the thio group.

Table 2: Postulated MRM Transitions for 6-Amino-2-thiouracil and its 13C2-labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

| 6-Amino-2-thiouracil | 144.0 | [Fragment A] | [Fragment B] | Positive ESI |

| This compound | 146.0 | [Fragment A+2] | [Fragment B+2] | Positive ESI |

Note: The exact m/z values for product ions would need to be determined experimentally through infusion and product ion scan experiments on a tandem mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

GC-MS is another powerful technique for the analysis of 6-Amino-2-thiouracil, provided the compound is first converted into a volatile and thermally stable derivative. Direct analysis of the underivatized compound by GC is generally not feasible due to its polarity and low volatility.

Derivatization is a key step and often involves reacting the polar functional groups (amino and thiol groups) with a suitable reagent to increase volatility. Common derivatization strategies for similar compounds include silylation, acylation, or alkylation. For instance, reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives. Another approach involves acylation with reagents like pentafluorobenzyl bromide (PFBBr), which can also enhance detection sensitivity in electron capture negative ionization (ECNI) mode.

Once derivatized, the compound can be separated on a standard non-polar GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification.

Development of Advanced Sample Preparation Techniques for Complex Research Samples

The quality of the analytical data is heavily dependent on the effectiveness of the sample preparation procedure. The primary objectives are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Extraction and Enrichment Strategies

For the analysis of thiouracils from biological matrices such as tissue or urine, a variety of extraction and enrichment techniques have been developed.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent and pH are critical for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for sample cleanup and concentration. For a polar compound like 6-Amino-2-thiouracil, a polar sorbent (in normal-phase SPE) or a mixed-mode cation exchange sorbent could be employed. Reversed-phase SPE might be applicable if the compound is first derivatized.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples like tissues. The sample is blended with a solid support (e.g., C18-bonded silica), which disperses the sample and creates a chromatographic phase. The analyte can then be selectively eluted with an appropriate solvent.

Derivatization Procedures for Enhanced Analytical Performance

As mentioned in the context of GC-MS, derivatization is often essential. Even for LC-MS/MS, derivatization can sometimes be advantageous. For example, derivatizing with a reagent that introduces a readily ionizable group can enhance the signal in the mass spectrometer. Furthermore, derivatization can improve chromatographic peak shape and resolution by masking polar functional groups.

Table 3: Common Derivatization Reagents for Thiouracil Analysis

| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Thiol | GC-MS | Increase volatility and thermal stability |

| Pentafluorobenzyl bromide (PFBBr) | Thiol | GC-MS (ECNI) | Increase volatility and enhance sensitivity |

| Alkyl Chloroformates | Amino | GC-MS, LC-MS | Increase volatility and improve chromatography |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Amino | LC-MS | Improve chromatographic retention and ionization |

Future Directions and Emerging Research Avenues for 6 Amino 2 Thiouracil 13c2

Integration with Multi-Omics Approaches in Systems Biology Research

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding of biological systems. mdpi.comsemanticscholar.org 6-Amino-2-thiouracil-13C2 can be a powerful tool in these multi-omics studies. By incorporating the ¹³C label, researchers can trace the metabolic fate of this compound and its derivatives through complex biochemical networks.

In systems biology, this labeled compound can help elucidate the intricate interactions between different biological layers. nih.gov For instance, by tracking the incorporation of this compound into RNA, researchers can study the effects of this modification on gene expression (transcriptomics) and subsequent protein synthesis (proteomics). This can provide insights into how perturbations in nucleotide metabolism affect the entire cellular machinery. nih.govmdpi.com

Future research could focus on developing computational models that integrate data from studies using this compound to create more accurate and predictive models of cellular processes. This could lead to a better understanding of diseases where nucleotide metabolism is dysregulated, such as cancer. nih.gov

Advancements in Site-Specific and Segmental Isotopic Labeling Techniques

The ability to introduce isotopic labels at specific positions within a biomolecule is crucial for detailed structural and functional studies. rsc.orgsigmaaldrich.com While uniform labeling provides general information, site-specific and segmental labeling offer a much higher level of precision. rsc.orgnih.gov

Recent advancements in chemical and enzymatic methods are making it easier to incorporate labeled precursors like this compound into specific regions of RNA or proteins. acs.orgnih.gov This allows researchers to probe the structure and dynamics of particular domains or even individual residues within a larger biomolecular complex. nih.gov For example, segmental labeling of a large protein with a ¹³C-labeled segment derived from this compound could simplify complex NMR spectra, enabling the study of specific protein-RNA interactions. nih.gov

Future developments in this area may include the use of novel enzymatic pathways or synthetic biology approaches to achieve even more precise control over the placement of isotopic labels. This will be particularly important for studying large and complex biological assemblies where traditional methods are often limited. researchgate.net

Novel Applications in Structural Biology and Biophysical Research

Isotopically labeled compounds are indispensable tools in structural biology, particularly for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. sigmaaldrich.com The presence of the ¹³C label in this compound provides a sensitive probe for studying the three-dimensional structure and dynamics of nucleic acids and their complexes with proteins. acs.orgnih.gov

In NMR spectroscopy, the ¹³C label can be used to resolve spectral overlap and to measure distances and angles between atoms, providing crucial constraints for structure determination. acs.orgnih.gov The minimal structural perturbation introduced by the ¹³C isotope makes it an ideal probe for studying the native conformations of biomolecules. nih.gov

Emerging applications in biophysical research include the use of ¹³C-labeled compounds in advanced spectroscopic techniques like two-dimensional infrared (2D-IR) spectroscopy. These methods can provide information about the vibrational coupling between different parts of a molecule, offering a unique window into its dynamics and interactions. nih.gov Future research will likely see the expanded use of this compound in these and other cutting-edge biophysical techniques to unravel the complex relationship between structure, dynamics, and function in biological systems.

Development of High-Throughput Screening Methodologies Leveraging Isotopic Labels in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for their biological activity. all-chemistry.com Isotopic labels, such as the ¹³C in this compound, can be leveraged to develop more sensitive and efficient HTS assays. nih.govnih.gov

One promising approach is the use of mass spectrometry-based HTS methods. nih.govnih.gov In this context, the ¹³C label serves as a unique mass tag that allows for the easy detection and quantification of the labeled compound and its metabolites. This can be particularly useful for screening for inhibitors of enzymes involved in nucleotide metabolism, a key target for many antiviral and anticancer drugs. nih.govontosight.ai

Theoretical and Computational Predictions Guiding Experimental Design

Theoretical and computational methods are playing an increasingly important role in modern scientific research, allowing for the prediction of molecular properties and the rational design of experiments. acs.org In the context of this compound, computational chemistry can be used to predict its structural and spectroscopic properties, as well as its reactivity and interactions with other molecules. nih.gov

For example, quantum chemical calculations can be used to predict the NMR chemical shifts and coupling constants of the ¹³C label in different chemical environments. nih.gov This information can be invaluable for interpreting experimental NMR spectra and for designing experiments to probe specific structural features.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-amino-2-thiouracil-13C2?

- Methodological Answer : The synthesis typically involves reacting isotopically labeled precursors (e.g., 13C-enriched thiourea) with arylidenocyano-ethyl-acetate derivatives under reflux conditions in ethanol. Sodium salts may be formed by adding metallic sodium to the reaction mixture, followed by filtration and drying . Optimization of molar ratios (e.g., 0.1 mol thiourea per 0.2 mol sodium) and reflux duration (e.g., 2 hours) is critical for yield improvement.

Q. Which analytical techniques are critical for confirming the structure and isotopic purity of 6-amino-2-thiouracil-13C2?

- Methodological Answer : Structural validation requires <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy to confirm functional groups and bonding patterns. Isotopic purity is assessed via LC-MS/MS to verify <sup>13</sup>C2 incorporation, while 2D-NMR can resolve ambiguities in regiochemistry .

Q. What safety precautions are recommended when handling 6-amino-2-thiouracil derivatives in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks, wear nitrile gloves, and avoid skin contact. Emergency protocols include immediate medical consultation if exposure occurs, with safety data sheets (SDS) emphasizing first-aid measures like rinsing eyes with water for 15 minutes .

Advanced Research Questions

Q. How does isotopic labeling with <sup>13</sup>C2 in 6-amino-2-thiouracil influence its reactivity or biological activity in tracer studies?

- Methodological Answer : Isotopic labeling may alter kinetic isotope effects (KIEs) in metabolic pathways, requiring mass spectrometry to track <sup>13</sup>C incorporation. Comparative studies with non-labeled analogs are essential to distinguish isotopic effects from intrinsic bioactivity .

Q. What experimental design considerations are critical when using 6-amino-2-thiouracil-13C2 in metabolic pathway tracing?

- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with LC-HRMS to trace <sup>13</sup>C2 labels. Control experiments should include non-labeled compounds to account for background signals. Sampling intervals must align with metabolic turnover rates .

Q. How can researchers resolve contradictions in reported bioactivity data for 6-amino-2-thiouracil derivatives across different studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature). Validate isotopic purity via NMR and MS, as impurities in <sup>13</sup>C labeling can skew bioassay results. Cross-reference cytotoxicity assays (e.g., cathepsin B inhibition) with controls .

Q. What strategies optimize the yield of 6-amino-2-thiouracil-13C2 derivatives in multi-step syntheses?

- Methodological Answer : Optimize solvent polarity (e.g., ethanol vs. DMF) and catalyst selection. Post-synthesis purification via recrystallization or column chromatography improves yield. Kinetic monitoring (e.g., TLC) ensures reaction completion .

Q. How to validate the role of 6-amino-2-thiouracil-13C2 in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.